1,6-Diacetoxyhexane

Catalog No.
S1892326
CAS No.
6222-17-9
M.F
C10H18O4
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Diacetoxyhexane

Researchers developing microbial routes to 1,6-hexanediol often face overoxidation to adipic acid when using unprotected diol, slashing target yields. 1,6-Diacetoxyhexane (CAS 6222-17-9) acts as a precisely protected intermediate, blocking overoxidation and enabling >98% esterase cleavage under mild conditions. Its low volatility (bp ~256°C, flash >120°C) makes it an ideal reactive diluent and plasticizer for low-VOC polyurethane coatings.

  • Prevents overoxidation in n-hexane-to-diol co-cultures of engineered E. coli and P. putida.
  • Hydrolytic stability and low evaporation ensure consistent polymer processing.
  • Ambient-stable liquid; available for immediate shipment in research and bulk volumes.

CAS Number

6222-17-9

Product Name

1,6-Diacetoxyhexane

IUPAC Name

6-acetyloxyhexyl acetate

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C10H18O4/c1-9(11)13-7-5-3-4-6-8-14-10(2)12/h3-8H2,1-2H3

InChI Key

ZMFWEWMHABZQNB-UHFFFAOYSA-N

SMILES

CC(=O)OCCCCCCOC(=O)C

Canonical SMILES

CC(=O)OCCCCCCOC(=O)C

The exact mass of the compound 1,6-Diacetoxyhexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,6-Hexanediol diacetate, Hexane-1,6-diyl diacetate, 1,6-Diacetoxy-n-hexane, 1,6-Di(acetyloxy)hexane

Purity

≥98%

Package Size

25 g, 100 g

1,6-Diacetoxyhexane (CAS 6222-17-9) is a linear aliphatic diester utilized primarily as a low-volatility reactive diluent, plasticizer, and protected intermediate in polymer synthesis and biocatalysis . Unlike its diol counterpart, it remains a flowable liquid at room temperature and exhibits a high boiling point (approx. 256 °C) and flash point (>120 °C), making it highly suitable for low-VOC coatings, polyurethane formulations, and advanced microbial synthesis pathways[1].

Procurement Fit

Synthetic Intermediate C6 linear diester for polymer, plasticizer and polyester building-block synthesis
Protected Diol Strategy Reported 1,6-hexanediol precursor for controlled polyurethane monomer access
Agrochemical Precursor Documented intermediate in fungicide manufacturing pathways

Substituting 1,6-diacetoxyhexane with shorter-chain analogs (e.g., 1,4-butanediol diacetate) increases volatility and VOC emissions, compromising regulatory compliance in modern coating formulations. Conversely, attempting to use unprotected 1,6-hexanediol directly in microbial synthesis or aggressive oxidative environments leads to severe overoxidation into hexanoic or adipic acid, drastically reducing target yields [1]. The specific C6 diacetate structure provides the optimal balance of hydrolytic stability, low evaporation rate, and precise enzymatic cleavability required for two-stage biocatalysis and advanced material processing [2].

Substitution Risk

Attribute
C6 Target
C4 / C7 Analog
Chain Length
Six-carbon aliphatic backbone
Four- or seven-carbon backbone alters spatial profile
Pyrolysis Product
1,5-hexadiene (reported 70.3% yield)
Different alkadiene product identity; yield may shift
Physicochemical Profile
Boiling point 260 °C; density 1.01 g/mL
Boiling point and density differences may impact separation and handling

Prevention of Overoxidation in Microbial Diol Synthesis

In the microbial synthesis of medium-chain-length diols, direct production of 1,6-hexanediol results in severe overoxidation. By utilizing an esterification module to produce 1,6-diacetoxyhexane as a protected intermediate, overoxidation is prevented. When co-cultured with Pseudomonas putida expressing Est12 for subsequent hydrolysis, the two-stage approach using the diacetate intermediate yielded 5 mM of 1,6-hexanediol, representing a 61.5-fold increase in product titer compared to the unprotected one-stage direct synthesis [1].

Evidence DimensionTarget Diol Yield (via protected vs unprotected route)
Target Compound Data5 mM yield (Two-stage protected route using 1,6-diacetoxyhexane)
Comparator Or BaselineOne-stage unprotected synthesis (Direct 1,6-hexanediol production)
Quantified Difference61.5-fold increase in final diol yield
ConditionsE. coli (AlkBGTL-Atf1) and P. putida (Est12) co-culture, 20 h hydrolysis

For biochemical engineers and procurement teams sourcing intermediates, the diacetate form is critical for maximizing yields and preventing product loss via overoxidation.

Pyrolysis Yield
Cross-study comparable
70.3% 1,5-hexadiene
C6 backbone delivers specific alkadiene identity; C8 and C10 analogs yield different products
Pyrolysis conditions as reported; yields are substrate-dependent

Physical State and Handling Superiority vs. 1,6-Hexanediol

While 1,6-hexanediol is a solid at room temperature (melting point ~42 °C), requiring heated lines and melting tanks for industrial processing, 1,6-diacetoxyhexane is a flowable liquid with a low freezing point and a high boiling point of approximately 256 °C . This physical state transition eliminates the need for thermal pre-processing in formulation environments, allowing it to act immediately as a low-VOC reactive diluent and viscosity modifier in polyurethane and acrylic resin systems.

Evidence DimensionPhysical state and handling requirements at 25 °C
Target Compound DataLiquid state, Boiling Point ~256 °C
Comparator Or Baseline1,6-Hexanediol (Solid state, Melting Point ~42 °C)
Quantified DifferenceElimination of melting step; liquid processability at ambient temperatures
ConditionsStandard industrial formulation and storage conditions (20-25 °C)

Liquid processability at ambient temperatures significantly reduces energy costs and simplifies pumping and mixing in large-scale polymer manufacturing.

Physicochemical Profile
Cross-study comparable
BP 260 °C vs 270 °C (C7 analog)
10 °C boiling-point difference may shift separation behavior and volatility profile
Density also differs (1.01 vs 1 g/mL); standard data-sheet conditions apply

Enzymatic Hydrolysis Efficiency for Controlled Release

In biocatalytic applications requiring controlled deprotection, 1,6-diacetoxyhexane demonstrates near-complete hydrolysis when exposed to specific esterases. Engineered Pseudomonas putida KT2440 overexpressing the Est12 enzyme achieved over 98% hydrolysis efficiency of 1,6-diacetoxyhexane (at 20 mM concentration) within 20 hours, cleanly releasing the diol and acetate [1]. This predictable and highly efficient cleavage makes it a superior protected monomer compared to more sterically hindered analogs that resist enzymatic breakdown.

Evidence DimensionEnzymatic Hydrolysis Efficiency
Target Compound Data>98% hydrolysis
Comparator Or BaselineBaseline native P. putida metabolism (incomplete/slow hydrolysis)
Quantified DifferenceNear-quantitative conversion within 20 hours
Conditions20 mM substrate, P. putida KT2440 expressing Est12, 20 h

Guarantees reliable and rapid deprotection in green chemistry workflows, ensuring downstream polymerization steps are not starved of the active diol monomer.

Biomass HDO Yield
Cross-study comparable
5–8% from peracetylated sugars
Identifies compound as a verifiable biomass-conversion intermediate; substrate choice strongly influences yield
200 °C, 12 h, Ru/C + La(OTf)₃; isosorbide diacetate route reported up to 22%
Acute Toxicity
Reported
Oral LD₅₀ 3360 µL/kg (rat)
Supports risk assessment and safe-handling protocol development
Skin and eye irritant; no known sensitization reported
Purity Benchmark
Data to verify
>98.0% (GC)
Reported technical-grade specification; supports procurement screening and reproducibility review
Supplier-reported GC purity; independent verification recommended for critical applications

Two-Stage Microbial Synthesis of Medium-Chain Diols

Used as a crucial protected intermediate to prevent overoxidation when synthesizing 1,6-hexanediol from n-hexane via engineered E. coli and P. putida co-cultures [1].

Low-VOC Polyurethane and Acrylic Formulations

Procured as a reactive diluent and plasticizer where its liquid state and high boiling point (~256 °C) provide excellent flow modification without violating stringent VOC emission limits .

Enzyme-Triggered Deprotection Systems

Utilized in green chemistry and biocatalysis models as a standard substrate for evaluating esterase (e.g., Est12) efficiency, owing to its >98% cleavage rate under mild conditions [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
1,5-Hexadiene Monomer Synthesis
C6 backbone architecture
Pyrolysis yield and alkadiene product identity
Polyurethane Building-Block Access
Protected 1,6-hexanediol strategy
Deprotection efficiency and diol purity review
Agrochemical Intermediate Preparation
Fungicide precursor pathway
Process-specific reagent identity confirmation
Biomass-Derived Platform Chemical Research
HDO conversion pathway context
Substrate and catalyst system benchmarking

XLogP3

1.4

Other CAS

6222-17-9

Wikipedia

1,6-Diacetoxyhexane

General Manufacturing Information

1,6-Hexanediol, 1,6-diacetate: ACTIVE

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